molecular formula C13H11BF3K B7894483 Potassium 4-benzylphenyltrifluoroborate

Potassium 4-benzylphenyltrifluoroborate

Cat. No.: B7894483
M. Wt: 274.13 g/mol
InChI Key: QIKBVDRRUXIWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 4-benzylphenyltrifluoroborate is an organoboron compound widely used in organic synthesis, particularly in cross-coupling reactions. This compound features a trifluoroborate group attached to a benzyl-substituted phenyl ring, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-benzylphenyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of 4-benzylphenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically proceeds under mild conditions, often in an organic solvent such as tetrahydrofuran or dichloromethane. The general reaction scheme is as follows:

4-benzylphenylboronic acid+potassium fluoride+boron trifluoride etheratePotassium 4-benzylphenyltrifluoroborate\text{4-benzylphenylboronic acid} + \text{potassium fluoride} + \text{boron trifluoride etherate} \rightarrow \text{this compound} 4-benzylphenylboronic acid+potassium fluoride+boron trifluoride etherate→Potassium 4-benzylphenyltrifluoroborate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under controlled temperatures and pressures. The product is then purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-benzylphenyltrifluoroborate is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the trifluoroborate compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The general reaction scheme is:

Ar-X+Potassium 4-benzylphenyltrifluoroboratePd catalyst, baseAr-4-benzylphenyl+by-products\text{Ar-X} + \text{this compound} \xrightarrow{\text{Pd catalyst, base}} \text{Ar-4-benzylphenyl} + \text{by-products} Ar-X+Potassium 4-benzylphenyltrifluoroboratePd catalyst, base​Ar-4-benzylphenyl+by-products

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts such as palladium acetate or tetrakis(triphenylphosphine)palladium(0).

    Bases: Common bases include potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Typical solvents are tetrahydrofuran, dimethylformamide, or toluene.

    Conditions: Reactions are usually carried out at elevated temperatures (50-100°C) under an inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry

In chemistry, potassium 4-benzylphenyltrifluoroborate is used extensively in the synthesis of complex organic molecules. Its stability and reactivity make it a preferred reagent for forming carbon-carbon bonds in the construction of aromatic systems.

Biology and Medicine

In biological and medicinal chemistry, this compound is used to synthesize bioactive molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds under mild conditions is particularly valuable in the synthesis of complex natural products and pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its role in the synthesis of intermediates for high-performance materials highlights its industrial significance.

Mechanism of Action

The mechanism by which potassium 4-benzylphenyltrifluoroborate exerts its effects in cross-coupling reactions involves the formation of a palladium complex with the trifluoroborate group. This complex undergoes oxidative addition with the aryl or vinyl halide, followed by transmetalation and reductive elimination to form the desired biaryl product. The key steps are:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The trifluoroborate group transfers the aryl or vinyl group to the palladium center.

    Reductive Elimination: The biaryl product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium 4-chlorophenyltrifluoroborate

Uniqueness

Potassium 4-benzylphenyltrifluoroborate is unique due to the presence of the benzyl group, which can influence the reactivity and selectivity of the compound in cross-coupling reactions. This structural feature can lead to different electronic and steric effects compared to other trifluoroborate compounds, making it a valuable reagent for specific synthetic applications.

Properties

IUPAC Name

potassium;(4-benzylphenyl)-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF3.K/c15-14(16,17)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-9H,10H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKBVDRRUXIWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)CC2=CC=CC=C2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF3K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.